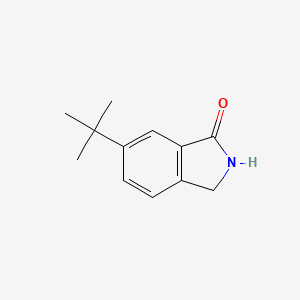

6-(tert-Butyl)isoindolin-1-one

説明

Structure

2D Structure

特性

IUPAC Name |

6-tert-butyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-7-13-11(14)10(8)6-9/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQSZCUZSBNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isoindolinone Derivatives: Catalytic and Non Catalytic Approaches

Transition Metal-Catalyzed Strategies for Isoindolinone Construction

The development of transition metal-catalyzed reactions has revolutionized the synthesis of complex heterocyclic structures, offering high efficiency and atom economy. chemistryviews.org Catalytic systems based on palladium, ruthenium, and nickel have been extensively explored for the construction of the isoindolinone ring system. rsc.org These strategies often proceed via C-H bond activation, cross-coupling, or annulation reactions, providing direct access to diversely substituted isoindolinones from readily available starting materials. chemistryviews.org

Palladium-Catalyzed Annulation and Functionalization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing isoindolinones is well-documented. These methods offer versatile and direct routes to the isoindolinone core.

Palladium-catalyzed C-H activation is a powerful tool for the synthesis of isoindolinones, allowing for the direct functionalization of otherwise inert C-H bonds. rsc.org One prominent strategy involves the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. This approach, utilizing a Pd/C catalyst, proceeds smoothly without the need for stoichiometric oxidants, a significant advantage in terms of green chemistry. acs.org The reaction is believed to proceed through the coordination of the amide nitrogen to the palladium center, followed by the insertion of Pd(0) into a benzylic C(sp³)–H bond to form a six-membered palladacycle. Subsequent reductive elimination yields the isoindolinone product and is thought to generate H₂ gas. acs.org This method demonstrates good tolerance for various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups. acs.org

Another approach involves the Pd-catalyzed ortho-sp² C–H activation of N-methoxybenzamides and their subsequent reaction with alkenes. acs.orgnih.gov This process results in an intramolecular oxidative amidation, forming two new bonds and cleaving four existing ones in a single operation. acs.org

For the specific synthesis of 6-(tert-Butyl)isoindolin-1-one using such C-H activation protocols, a starting material like 2-benzyl-4-tert-butyl-N-mesylbenzamide or 4-tert-butyl-N-methoxybenzamide would be required. The tolerance of these catalytic systems to bulky substituents like a tert-butyl group on the benzamide (B126) ring is a critical factor for successful synthesis.

Table 1: Palladium-Catalyzed Dehydrogenative C–H Cyclization of Substituted Benzamides acs.org

| Entry | Substrate (Benzamide) | Catalyst System | Product | Yield (%) |

| 1 | N-Mesyl-2-benzylbenzamide | 10 mol% Pd/C, 20 mol% KOAc | 2-Mesylisoindolin-1-one | 42 |

| 2 | N-Mesyl-2-benzyl-4-methylbenzamide | 10 mol% Pd/C, 20 mol% KOAc | 2-Mesyl-6-methylisoindolin-1-one | 81 |

| 3 | N-Mesyl-2-benzyl-4-methoxybenzamide | 10 mol% Pd/C, 20 mol% KOAc | 2-Mesyl-6-methoxyisoindolin-1-one | 85 |

| 4 | N-Mesyl-2-benzyl-4-chlorobenzamide | 10 mol% Pd/C, 20 mol% KOAc | 6-Chloro-2-mesylisoindolin-1-one | 71 |

The asymmetric synthesis of isoindolinones bearing a chiral center, particularly a quaternary stereocenter at the C3 position, is of significant interest for pharmaceutical development. chemistryviews.org A highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction of O-phenyl hydroxamic ethers with terminal alkynes has been developed for this purpose. chemistryviews.org This protocol provides access to challenging chiral isoindolinone derivatives with high efficiency and excellent enantioselectivity under mild conditions. chemistryviews.org

The reaction is typically catalyzed by a palladium complex, such as [Pd(dmba)Cl]₂ (dmba = N,N-dimethylbenzylamine), in combination with a sterically hindered chiral phosphine (B1218219) ligand. chemistryviews.org The process allows for the construction of isoindolinones with an alkyne substituent at the C3-position, which can be further functionalized. chemistryviews.org The synthesis of a 6-tert-butyl substituted chiral isoindolinone via this method would necessitate an O-phenyl hydroxamic ether derived from 4-tert-butylbenzoic acid.

Table 2: Palladium-Catalyzed Asymmetric Aminoalkynylation chemistryviews.org

| Entry | O-Phenyl Hydroxamic Ether | Terminal Alkyne | Catalyst/Ligand | Product (Yield %, ee%) |

| 1 | Unsubstituted | Phenylacetylene | [Pd(dmba)Cl]₂ / Chiral Phosphine | 3-Ethynyl-3-phenylisoindolin-1-one derivative (95%, 96% ee) |

| 2 | 4-Methyl substituted | Phenylacetylene | [Pd(dmba)Cl]₂ / Chiral Phosphine | 6-Methyl-3-ethynyl-3-phenylisoindolin-1-one derivative (92%, 97% ee) |

| 3 | 4-Fluoro substituted | Cyclohexylacetylene | [Pd(dmba)Cl]₂ / Chiral Phosphine | 3-Cyclohexylethynyl-6-fluoroisoindolin-1-one derivative (85%, 94% ee) |

Palladium-catalyzed reactions involving isocyanide insertion represent an efficient and step-economic strategy for synthesizing isoindolinone derivatives. nih.gov These reactions can proceed via a C-H activation/isocyanide insertion pathway using molecular oxygen as the sole oxidant. nih.gov In a typical process, a palladacycle is formed via C-H activation of a benzamide, followed by the insertion of an isocyanide molecule and subsequent cyclization to yield a 3-iminoisoindolinone, which can be hydrolyzed to the corresponding isoindolinone.

A notable feature of some isocyanide insertion reactions is the engagement of both the carbon and nitrogen atoms of the isocyanide in new bond formations. researchgate.net Divergent synthesis pathways can be achieved, allowing for the selective formation of different types of isoindolinones by modifying the reaction conditions. researchgate.net For instance, palladium-catalyzed multicomponent reactions involving o-bromobenzaldehydes and two different isocyanides have been developed to assemble complex isoindolinones with spiro skeletons. dokumen.pub

Ruthenium-Catalyzed Approaches in Isoindolinone Synthesis

Ruthenium catalysts offer unique reactivity for the synthesis of isoindolinones, often through different mechanistic pathways than palladium. One powerful method is the ruthenium-catalyzed [2+2+2] cyclotrimerization of amide-tethered diynes with monosubstituted alkynes. Current time information in Bangalore, IN.acs.org This approach is particularly advantageous as it constructs the substituted aromatic ring and the lactam in a single step, allowing for high regioselectivity in the formation of polysubstituted isoindolinones. Current time information in Bangalore, IN. The presence of a trimethylsilyl (B98337) group on the diyne can provide complete control over the regioselectivity. Current time information in Bangalore, IN. This methodology is highly relevant for synthesizing specifically substituted isoindolinones, as the substitution pattern is determined by the alkyne and diyne precursors.

Another ruthenium-catalyzed method involves the cyclization of N-substituted benzamides with allylic alcohols. rsc.orgrsc.org This reaction, which requires an oxidant like Cu(OAc)₂·H₂O, proceeds via ortho-metalation to form a five-membered ruthenacycle intermediate, followed by insertion of the allylic partner and cyclization to afford 3-substituted isoindolinones. rsc.orggoogle.com

Table 3: Ruthenium-Catalyzed Cyclotrimerization for Isoindolinone Synthesis Current time information in Bangalore, IN.

| Entry | Diyne | Alkyne | Catalyst | Product (Regioisomeric Ratio) | Yield (%) |

| 1 | N-Ts-dipropargylamide | 1-Hexyne | [CpRuCl(cod)] | 5-Butyl-6-methyl-N-Ts-isoindolinone | 75 (9:1) |

| 2 | N-t-Bu-dipropargylamide | 1-Hexyne | [CpRuCl(cod)] | 5-Butyl-6-methyl-N-t-Bu-isoindolinone | 84 (>20:1) |

| 3 | N-t-Bu-dipropargylamide | Phenylacetylene | [Cp*RuCl(cod)] | 5-Phenyl-6-methyl-N-t-Bu-isoindolinone | 89 (>20:1) |

Nickel-Catalyzed Reactions for Isoindolinone Derivatives

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive alternative for catalysis. nih.gov Nickel-catalyzed reactions have been successfully applied to the synthesis of isoindolinone derivatives, including those with challenging structural features.

One notable method is the nickel-catalyzed reductive dicarbofunctionalization of 1,1-disubstituted enamides with unactivated alkyl iodides. acs.org This tandem cyclization/reductive coupling protocol allows for the synthesis of 3,3-dialkyl-substituted isoindolinones, forging a tetrasubstituted carbon center. The use of chiral ligands, such as a Bn-Biox ligand, can achieve excellent enantioselectivities. acs.orgorganic-chemistry.org

Additionally, nickel catalysis can achieve the modular synthesis of isoindolinones from imines, aryl iodides, and carbon monoxide. researchgate.net This process is believed to involve a tandem carbonylation to form an N-acyl iminium salt, which then undergoes a spontaneous nickel-catalyzed cyclization. researchgate.net Another approach involves the nickel-mediated intramolecular arylation of C(sp³)–H bonds in benzamide substrates at room temperature, showing a preference for the functionalization of more substituted C-H bonds. nih.gov

Table 4: Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides acs.org

| Entry | Enamide Substrate | Alkyl Iodide | Catalyst/Ligand | Product Yield (%) | ee (%) |

| 1 | Phenyl-substituted enamide | Isopropyl iodide | NiBr₂·diglyme / Chiral Bn-Biox | 85 | 96 |

| 2 | Naphthyl-substituted enamide | Ethyl iodide | NiBr₂·diglyme / Chiral Bn-Biox | 90 | 95 |

| 3 | Thienyl-substituted enamide | Cyclopentyl iodide | NiBr₂·diglyme / Chiral Bn-Biox | 78 | 94 |

Transition Metal-Free Synthetic Protocols for Isoindolinone Frameworks

The development of synthetic methods that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the desire for more sustainable and cost-effective processes. acs.org Several metal-free approaches have been successfully applied to the synthesis of the isoindolinone framework.

Directed Lithiation and Subsequent Cyclization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org

In the context of isoindolinone synthesis, a directing group on the aromatic precursor guides the lithiation to the ortho position. Subsequent reaction with an appropriate electrophile introduces a substituent that can then participate in a cyclization reaction to form the isoindolinone ring. The regioselectivity of this method is a key advantage, allowing for the precise placement of substituents on the aromatic core. wikipedia.org For instance, the lithiation of N'-(substituted benzyl)-N,N-dimethylureas with tert-butyllithium (B1211817) (t-BuLi) followed by reaction with various electrophiles provides a direct route to 3-substituted isoindolin-1-ones. nih.govbeilstein-journals.org The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity and yield. wikipedia.orgacs.org

A notable example of this strategy is the one-pot synthesis of substituted isoindolin-1-ones from N'-benzyl-N,N-dimethylurea and its derivatives. nih.govbeilstein-journals.orgbeilstein-journals.org The process involves the lithiation of the N'-benzyl-N,N-dimethylurea with t-BuLi in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. beilstein-journals.orgresearchgate.net This is followed by reaction with a suitable electrophile to afford a range of 3-substituted isoindolin-1-ones in high yields. nih.govbeilstein-journals.org A possible mechanism involves the initial lithiation at the benzylic position, followed by an intramolecular cyclization onto the urea (B33335) carbonyl group to form the isoindolinone ring. beilstein-journals.org This method has been shown to be effective for a variety of substituted N'-benzyl-N,N-dimethylureas, demonstrating its versatility. beilstein-journals.org

Table 1: Synthesis of Substituted Isoindolin-1-ones from N'-benzyl-N,N-dimethylureas beilstein-journals.orgresearchgate.net

| Starting Material (N'-benzyl-N,N-dimethylurea) | Electrophile | Product (3-substituted isoindolin-1-one) | Yield (%) |

| N'-benzyl-N,N-dimethylurea | Iodomethane | 3-Methylisoindolin-1-one | 79 |

| N'-(4-methoxybenzyl)-N,N-dimethylurea | Iodomethane | 6-Methoxy-3-methylisoindolin-1-one | High |

| N'-(4-methylbenzyl)-N,N-dimethylurea | Iodomethane | 6-Methyl-3-methylisoindolin-1-one | High |

Note: The yields are reported as high for the substituted derivatives without specific percentages provided in the source.

Multicomponent Reaction (MCR) Approaches for Isoindolinone Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. nih.govbeilstein-journals.org These reactions are highly atom-economical and can generate diverse libraries of compounds, making them particularly attractive for drug discovery and development. nih.govbeilstein-journals.org

The Ugi-azide reaction is a four-component reaction that involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source, typically trimethylsilyl azide (TMSN₃), to produce 1,5-disubstituted tetrazoles. nih.gov This reaction can be integrated into cascade sequences to construct more complex heterocyclic systems. For example, a one-pot Ugi-azide reaction followed by an N-acylation/Diels-Alder/dehydration process has been developed for the synthesis of 2-tetrazolylmethyl-isoindolin-1-ones. nih.govacs.org In this sequence, the Ugi-azide product undergoes further transformations with a dienophile, such as maleic anhydride, to construct the isoindolinone core. nih.govacs.org This approach allows for the rapid assembly of structurally diverse isoindolinone derivatives. nih.govnih.govacs.org

The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a phosphite (B83602) to afford α-aminophosphonates. researchgate.netnih.gov A modified version of this reaction has been employed for the synthesis of phosphonate-substituted isoindolinones. researchgate.netnih.govtandfonline.com This catalyst-free, microwave-assisted method involves the reaction of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite. researchgate.netnih.govtandfonline.com The reaction proceeds efficiently to give N-alkyl-isoindolinone phosphonates in high yields. researchgate.nettandfonline.com The use of microwave irradiation can significantly reduce reaction times. nih.govtandfonline.com Furthermore, this methodology has been successfully applied to a continuous flow system, demonstrating its potential for larger-scale synthesis. nih.govtandfonline.com

Table 2: Microwave-Assisted Synthesis of N-Alkyl-Isoindolinone Phosphonates mdpi.com

| Primary Amine | Dialkyl Phosphite | Product (N-Alkyl-Isoindolinone Phosphonate) | Yield (%) |

| Butylamine | Diethyl phosphite | Diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | 95 |

| Cyclohexylamine | Diethyl phosphite | Diethyl (2-cyclohexyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | High |

| Benzylamine | Diethyl phosphite | Diethyl (2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | High |

Note: The yields are reported as high for some derivatives without specific percentages provided in the source.

Environmentally Conscious Synthetic Methodologies

Green chemistry principles have spurred the development of more efficient and environmentally benign synthetic protocols. For isoindolinone synthesis, microwave-assisted reactions and ultrasonic irradiation have emerged as powerful tools, significantly reducing reaction times and improving yields. rsc.org

Microwave irradiation has become a popular technology in organic synthesis due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.com

A notable advancement is the development of a microwave-assisted, ligand-free palladium-catalyzed domino C–C/C–N coupling reaction. thieme-connect.comthieme-connect.com This method constructs diverse and functionalized isoindolinone derivatives from amides and isocyanides. thieme-connect.comthieme-connect.com The reaction proceeds with high stereoselectivity, tolerates a broad range of amides, and does not require extra-dry conditions, which simplifies the experimental setup. thieme-connect.comthieme-connect.com The process involves the palladium-catalyzed insertion of an isocyanide into the C-H bond of the amide, followed by an intramolecular cyclization.

The optimization of this reaction demonstrated that using 10 mol% of Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and Cesium carbonate (Cs₂CO₃) as the base in Dimethylformamide (DMF) at 120 °C for 15 minutes under microwave irradiation provides the best results. thieme-connect.com This protocol has been successfully applied to a variety of substituted amides and isocyanides, consistently affording the desired isoindolinone products in good to excellent yields. thieme-connect.com

Table 1: Microwave-Assisted Synthesis of Substituted Isoindolinone Derivatives thieme-connect.com

| Entry | Amide (R¹) | Isocyanide (R²) | Product | Yield (%) |

| 1 | H | t-Bu | 3a | 89 |

| 2 | 4-Me | t-Bu | 3b | 85 |

| 3 | 4-OMe | t-Bu | 3c | 82 |

| 4 | 4-F | t-Bu | 3d | 88 |

| 5 | 4-Cl | t-Bu | 3e | 86 |

| 6 | 4-Br | t-Bu | 3f | 84 |

| 7 | H | 1,1,3,3-tetramethylbutyl | 3g | 86 |

| 8 | 4-Me | 1,1,3,3-tetramethylbutyl | 3h | 84 |

| 9 | 4-OMe | 1,1,3,3-tetramethylbutyl | 3i | 80 |

| 10 | 4-F | 1,1,3,3-tetramethylbutyl | 3j | 85 |

| 11 | 4-Cl | 1,1,3,3-tetramethylbutyl | 3k | 82 |

| 12 | 4-Br | 1,1,3,3-tetramethylbutyl | 3l | 81 |

Reaction Conditions: Amide (1 mmol), isocyanide (1.2 mmol), Pd(OAc)₂ (10 mol%), Cs₂CO₃ (2 mmol), DMF (2 mL), 120 °C, 15 min (microwave).

Ultrasonic irradiation is another green synthetic technique that enhances chemical reactions through acoustic cavitation. rsc.org This method has been effectively used to prepare libraries of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides. rsc.orgrsc.org The key advantages of this approach include high efficiency, excellent yields, broad substrate tolerance, and scalability to multigram quantities. rsc.orgresearchgate.net

The reaction typically involves the nucleophilic addition of a primary amine to a 3-alkylidenephthalide in a solvent like isopropanol, promoted by ultrasonic waves. rsc.orgresearchgate.net This process is significantly faster than conventional stirring methods. researchgate.net The resulting 3-hydroxyisoindolin-1-ones are versatile intermediates that can be further functionalized. rsc.orgrsc.org For instance, they can be used in one-pot reactions to access other important isoindolinone motifs. rsc.orgresearchgate.net

Research has shown that this ultrasound-assisted method is efficient for producing various 3-substituted-isoindolinones, which can be scaled up and yield desired products in high quantities in a short time. nih.gov

Table 2: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones researchgate.net

| Entry | 3-Alkylidenephthalide (R) | Amine (R') | Time (min) | Yield (%) |

| 1 | Phenyl | n-Butylamine | 30 | 94 |

| 2 | Phenyl | Benzylamine | 30 | 98 |

| 3 | Phenyl | Allylamine | 30 | 95 |

| 4 | 4-Methylphenyl | n-Butylamine | 30 | 92 |

| 5 | 4-Methoxyphenyl | n-Butylamine | 30 | 95 |

| 6 | 4-Chlorophenyl | n-Butylamine | 45 | 88 |

Reaction Conditions: 3-Alkylidenephthalide (0.5 mmol), Amine (1.0 mmol), i-PrOH (2 mL), ultrasonic irradiation (47 kHz).

Stereoselective Synthesis of Chiral Isoindolinone Analogs

The synthesis of enantioenriched isoindolinones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several powerful strategies have been developed to control the stereochemistry at the C3 position.

A highly effective and versatile method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.orgnih.gov This approach utilizes the readily available (R)- or (S)-tert-butylsulfinamide as a chiral auxiliary to direct the stereochemical outcome of the alkylation. acs.org

The synthesis begins with the condensation of a methyl 2-formylbenzoate (B1231588) with (S)-tert-butylsulfinamide, followed by a one-pot reduction and cyclization to yield the (S)-2-(tert-butylsulfinyl)-isoindolin-1-one intermediate in high yield. acs.orgnih.gov Deprotonation of this intermediate with a strong base, such as lithium diisopropylamide (LDA), creates a chiral carbanion. Subsequent reaction with various alkylating agents furnishes the desired 3-substituted isoindolinones in excellent yields and, crucially, with high diastereomeric ratios. acs.orgnih.gov This methodology provides a practical route to a wide array of chiral isoindolinones. acs.org

Table 3: Asymmetric Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one acs.org

| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | MeI | 3a | 95 | >98:2 |

| 2 | EtI | 3b | 96 | >98:2 |

| 3 | Allyl-Br | 3c | 98 | >98:2 |

| 4 | Benzyl-Br | 3d | 97 | >98:2 |

| 5 | n-BuI | 3e | 93 | >98:2 |

| 6 | i-PrI | 3f | 85 | >98:2 |

Reaction Conditions: (S)-2-(tert-butylsulfinyl)-isoindolin-1-one, LDA, Alkylating Agent, THF, -78 °C.

Organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules, including chiral isoindolinones. One such approach is the use of chiral Brønsted acids to catalyze the addition of nucleophiles to in situ generated N-acyl ketimines. rsc.orgirb.hr

In this strategy, 3-hydroxyisoindolinones are treated with a chiral phosphoric acid catalyst. Protonation by the acid facilitates the elimination of water to form a reactive N-acyl ketimine intermediate. irb.hr This intermediate is then attacked by a nucleophile, such as a thiol, in a highly enantioselective manner, guided by the chiral environment of the catalyst. rsc.orgirb.hr This reaction affords N(acyl),S-acetals containing a tetrasubstituted stereocenter in high yields and excellent enantioselectivities (up to 98.5:1.5 e.r.). rsc.org The utility of this method has been showcased in the synthesis of a known HIV-1 reverse transcriptase inhibitor. irb.hr

Another powerful strategy involves asymmetric phase-transfer catalysis (PTC). Chiral ammonium (B1175870) salts derived from cinchona alkaloids have been shown to be effective phase-transfer catalysts for the asymmetric Michael addition of 3-substituted isoindolinones to various Michael acceptors. nih.gov This protocol allows for the construction of valuable 3,3-disubstituted isoindolinones, containing a quaternary stereocenter, in high yields and with good enantioselectivity. nih.gov

Table 4: Chiral Brønsted Acid-Catalyzed Asymmetric Addition of Thiols irb.hr

| Entry | 3-Hydroxyisoindolinone (R) | Thiol (R') | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Phenyl | 4-Methoxythiophenol | 4a | 95 | 97.5:2.5 |

| 2 | 2-Naphthyl | 4-Methoxythiophenol | 4b | 97 | 98:2 |

| 3 | 2-Furyl | 4-Methoxythiophenol | 4c | 94 | 97:3 |

| 4 | 2-Thienyl | 4-Methoxythiophenol | 4d | 95 | 95:5 |

| 5 | 4-CF₃-Phenyl | 4-Methoxythiophenol | 4e | 96 | 98.5:1.5 |

| 6 | Phenyl | Thiophenol | 4f | 96 | 96:4 |

Reaction Conditions: 3-Hydroxyisoindolinone, Thiol, Chiral Phosphoric Acid Catalyst, Toluene.

Chemical Transformations and Functional Group Interconversions of Isoindolinone Systems

Derivatization at the Nitrogen Atom of the Isoindolinone Core

The nitrogen atom of the isoindolinone lactam serves as a key handle for introducing a wide range of substituents, which can modulate the compound's steric and electronic properties. Common derivatizations include N-alkylation, N-arylation, and acylation.

A significant strategy for asymmetric synthesis involves the use of chiral auxiliaries attached to the nitrogen atom. For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized from methyl 2-formylbenzoates. acs.org This chiral sulfinyl group not only directs stereoselective reactions at the adjacent C-3 position but also represents a key derivatization of the nitrogen atom. acs.org

Another approach involves the introduction of a tert-butoxycarbonyl (Boc) group, forming derivatives like tert-butyl 1-substituted-3-oxoisoindoline-2-carboxylates. mdpi.com This transformation is often employed to protect the nitrogen atom or to activate the C-3 position for subsequent reactions. Palladium-catalyzed N-alkylation reactions, a vital method in the synthesis of bioactive compounds, offer a pathway for introducing various alkyl groups onto the nitrogen of amine-containing heterocycles, operating under mild conditions with high efficiency. rsc.org

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-formylbenzoates | Two-step synthesis | (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones | acs.org |

| Isoindolinone | (Boc)₂O, base | N-Boc-isoindolinone | mdpi.com |

| Amine/Lactam | Alkyl halide, Palladium catalyst | N-alkylated product | rsc.org |

Functionalization at the Bridged Carbon (C-3) Position

The C-3 position of the isoindolinone core is a prochiral center that is readily functionalized, making it a primary target for introducing diversity into the molecule.

A highly effective method for creating 3-substituted isoindolinones involves the direct alkylation of an N-derivatized precursor. Chiral N-tert-butylsulfinyl-isoindolinones can be deprotonated at the C-3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with various alkylating agents. This approach yields 3-substituted products with high diastereoselectivity. acs.org

Organometallic reagents are also widely used. The addition of Grignard reagents to N-sulfinylimines derived from methyl 2-formylbenzoate (B1231588) leads to the formation of N-tert-butylsulfinylisoindolinone, which can then undergo further substitution at the C-3 position with a second equivalent of the Grignard reagent. daneshyari.comresearchgate.net This allows for the stereoselective introduction of various alkyl or aryl groups. daneshyari.comresearchgate.net Furthermore, organocatalytic Mannich reactions provide a pathway to complex C-3 substituted isoindolinones, such as those bearing a pyrazole (B372694) ring, by reacting an N-protected isoindolinone with appropriate nucleophiles. mdpi.com

| Method | Precursor | Reagents | Result | Reference |

|---|---|---|---|---|

| Direct Alkylation | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | 1. LDA; 2. Alkyl halide (e.g., BnBr) | High yield and diastereoselectivity of 3-alkylated product | acs.org |

| Grignard Addition | N-sulfinylimine | Grignard Reagents (e.g., PhMgBr) | Stereoselective formation of 3-substituted isoindolinones | daneshyari.comresearchgate.net |

| Mannich Reaction | α-amido sulfone from 2-formyl benzoate | Acetylacetone, Takemoto's catalyst | Synthesis of 3-(pyrazol-4-yl)isoindolin-1-one | mdpi.com |

Modifications and Substitutions on the Benzo-Fused Ring System (e.g., at C-6 position)

For an incoming electrophile, the directing effects are as follows:

The C-6 tert-butyl group directs to the ortho positions (C-5 and C-7) and the para position (C-4).

The lactam ring as a whole deactivates the aromatic ring. The amide nitrogen's lone pair directs ortho (to C-4) and para (to C-7), while the carbonyl group's influence would be meta (to C-5 and C-7).

The combined influence suggests that positions C-4, C-5, and C-7 are the most likely sites for substitution, with the specific outcome depending on the reaction conditions and the nature of the electrophile. The steric hindrance from the bulky tert-butyl group may disfavor substitution at the adjacent C-5 and C-7 positions. libretexts.org

Beyond substitution on the ring, the tert-butyl group itself can be functionalized. While typically robust, the primary C-H bonds of a tert-butyl group can undergo selective hydroxylation under specific catalytic conditions, using reagents like manganese catalysts and hydrogen peroxide. chemrxiv.org This opens a pathway to convert the typically inert tert-butyl group into a hydroxymethyl functionality, introducing a new reactive handle on the molecule.

Reductive and Oxidative Manipulations of the Isoindolinone Skeleton

The lactam carbonyl group within the isoindolinone skeleton can be chemically reduced. A common and effective method for this transformation is the use of borane (B79455) reagents. For example, the amide bond in chiral 3-substituted N-tert-butylsulfinyl-isoindolinones can be fully reduced to the corresponding amine using a borane-dimethyl sulfide (B99878) complex (BH₃-Me₂S). acs.org This reaction converts the isoindolinone into a 1-substituted 2,3-dihydroisoindole, providing access to a different class of pharmacologically relevant scaffolds. acs.org

Conversely, oxidative processes can also be relevant. While the isoindolinone core is relatively stable to oxidation, its precursor, isoindoline (B1297411), can be oxidized to form the isoindolinone. Dioxane-mediated aerobic oxidation is one method to achieve this transformation, highlighting the oxidative stability of the final isoindolinone product under these conditions. documentsdelivered.com Photooxidation reactions, often involving singlet oxygen, can lead to peroxidation, although this has been more extensively studied in related heterocyclic systems like quinazolinones. nih.govnih.gov For the 6-(tert-butyl)isoindolin-1-one, the primary sites for oxidation would likely be the benzylic C-3 position or potentially the tert-butyl group under more forcing conditions.

Biological and Biomedical Activity of Isoindolinone Derivatives

General Overview of Pharmacological Relevance of Isoindolinone Derivatives

The isoindolin-1-one (B1195906) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This privileged structure is considered a key pharmacophore, contributing to the diverse pharmacological activities exhibited by its derivatives. The inherent structural features of the isoindolinone core allow for versatile chemical modifications, enabling the development of compounds with a broad spectrum of therapeutic applications.

Isoindolinone derivatives have demonstrated a remarkable range of biological activities, positioning them as valuable leads in drug discovery. These activities include potent anti-cancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic properties. The therapeutic potential of this class of compounds is further underscored by the existence of clinically approved drugs containing the isoindoline (B1297411) core, which are used in the treatment of various conditions such as multiple myeloma, inflammation, and hypertension. The versatility of the isoindolinone scaffold allows it to interact with a variety of biological targets, leading to its wide-ranging pharmacological effects. Researchers continue to explore the synthesis of novel isoindolinone derivatives to further investigate and expand their therapeutic utility.

Anti-proliferative and Anticancer Activities

The anti-proliferative and anticancer activities of isoindolinone derivatives are well-documented, with numerous studies highlighting their potential as therapeutic agents in oncology. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines and to modulate the activity of key molecular targets involved in cancer progression.

Cytotoxicity in Various Human Cancer Cell Lines (e.g., HepG2, HT-29, K562, MDA-MB-231, MCF-7, HL-60)

Isoindolinone derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. For instance, certain 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives have been tested for their cytotoxicity against HT-29 (colon adenocarcinoma), K562 (chronic myelogenous leukemia), and HepG2 (hepatocellular carcinoma) cell lines. One particular derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, showed notable antitumor activity against the HepG2 cancer cell line with an IC50 value of 5.89 µM.

Furthermore, studies on phthalide-fused indoles and indolines, which contain the isoindolinone core, have shown moderate potency against HL-60 (promyelocytic leukemia) and HepG2 cell lines. Specifically, a compound bearing a 5-chloro substituted indoline (B122111) exhibited the best potency against HL-60 and HepG2 cells with IC50 values of 45.4 and 57.7 µM, respectively.

In the context of breast cancer, isoindole-derived compounds have been evaluated for their cytotoxic activity against the MCF-7 cell line. Aroylhydrazones containing the isoindole moiety significantly reduced the cell viability of MCF-7 cells in a dose-dependent manner, with IC50 values ranging from 54.67 to 85.67 μM. Another study reported that a ferrocene-substituted isoindolinone derivative proved to be a potential anticancer compound with IC50 values of 1.0 and 1.5 µM against A549 (lung carcinoma) and MCF-7 cell lines, respectively. The cytotoxic potential of isoindolinone derivatives has also been observed against the MDA-MB-231 triple-negative breast cancer cell line.

The following table summarizes the cytotoxic activity of selected isoindolinone derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 | |

| Phthalide-fused indoline (5-chloro substituted) | HL-60 | 45.4 | |

| Phthalide-fused indoline (5-chloro substituted) | HepG2 | 57.7 | |

| Aroylhydrazone isoindole derivative | MCF-7 | 54.67–85.67 | |

| Ferrocene-substituted isoindolinone | MCF-7 | 1.5 | |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL | |

| Trisindoline 5 | MDA-MB-231 | 13.127 µg/mL | |

| Isoindolinone derivative NCTD4 | HT-29 | Dose-dependent cytotoxicity |

Inhibition of Specific Molecular Targets (e.g., Akt, MDM2-p53, PARP-1, Histone Deacetylases, Casein Kinase 1 alpha)

The anticancer effects of isoindolinone derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival.

MDM2-p53 Interaction: A significant area of research has focused on the development of isoindolinone-based inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. The MDM2 protein is a negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, these compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. Several studies have reported the synthesis and evaluation of isoindolinone derivatives as MDM2-p53 inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. For example, the compound NU8231 displayed an IC50 of 5.3 ± 0.9 µM in an ELISA assay for MDM2-p53 binding inhibition. Further structural modifications have led to even more potent inhibitors, with one enantiomer, (-)-10a, showing an IC50 of 44 ± 6 nM.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy for cancer therapy, particularly in tumors with BRCA mutations. Isoindolinone derivatives have emerged as a promising class of PARP-1 inhibitors due to their structural similarity to the nicotinamide (B372718) moiety of NAD+, a PARP-1 substrate. This has led to the discovery of potent inhibitors such as NMS-P515, which inhibits PARP-1 with a Kd of 0.016 μM and a cellular IC50 of 0.027 μM.

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are attractive targets for cancer therapy. Novel isoindolinone derivatives have been developed as potent HDAC inhibitors. Some of these compounds have demonstrated nanomolar IC50 values against HDAC1. For instance, compounds 5a, 5b, and 13a showed IC50 values of 65.6 nM, 65.1 nM, and 57.9 nM, respectively, against HDAC1.

Akt Inhibition: The serine/threonine kinase Akt is a central node in cell signaling pathways that promote cell survival and proliferation. Isoindolinone and pyrrolopyridinone derivatives have been developed as inhibitors of Akt activity, highlighting another mechanism through which this scaffold can exert its anticancer effects.

Casein Kinase 1 alpha (CK1α): More recently, isoindolinone glutarimide-based molecular glue degraders have been discovered to selectively degrade IKZF2 while sparing Casein Kinase 1 alpha (CK1α), indicating a high degree of selectivity can be achieved with this scaffold. While this study focused on degradation rather than direct inhibition, it points to the potential of isoindolinones to modulate the activity of kinases like CK1α.

The following table provides a summary of the inhibitory activity of selected isoindolinone derivatives against specific molecular targets.

| Molecular Target | Compound/Derivative | Inhibitory Activity (IC50/Kd) | Reference |

|---|---|---|---|

| MDM2-p53 Interaction | NU8231 | IC50 = 5.3 ± 0.9 µM | |

| MDM2-p53 Interaction | (-)-10a | IC50 = 44 ± 6 nM | |

| PARP-1 | NMS-P515 | Kd = 0.016 µM; Cellular IC50 = 0.027 µM | |

| HDAC1 | Compound 5a | IC50 = 65.6 nM | |

| HDAC1 | Compound 5b | IC50 = 65.1 nM | |

| HDAC1 | Compound 13a | IC50 = 57.9 nM |

Antimicrobial Properties

In addition to their anticancer activities, isoindolinone derivatives have been investigated for their potential as antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have reported the antibacterial activity of isoindolinone derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of N-substituted isoindolin-1-ones were prepared and evaluated as novel antimicrobial agents, with their minimum inhibitory concentration (MIC) values determined. Another study found that certain isoindolinone derivatives exhibited promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus (Gram-positive), and Escherichia coli (Gram-negative), with MIC values ranging from 0.328 to 3.6 mg/ml.

More specifically, N-substituted isoindolin-1-one-3-phosphonates have demonstrated notable activity. Compounds 4a and 4b were particularly effective against Micrococcus luteus, with inhibition zones of 35 mm and 24 mm, respectively. Compound 4a also showed the most potent activity against Listeria monocytogenes. The tribactam GV104326, a hexahydroazeto[2,1-a]isoindol-2(1H)-one, was found to be extremely active against the Gram-positive bacteria tested, including strains of S. aureus and Staphylococcus epidermidis.

The following table summarizes the antibacterial activity of selected isoindolinone derivatives.

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Isoindolinones | B. subtilis, S. aureus, M. roseus, E. coli | MIC = 0.328-3.6 mg/ml | |

| N-substituted isoindolin-1-one-3-phosphonate (4a) | Micrococcus luteus | Inhibition Zone = 35 mm | |

| N-substituted isoindolin-1-one-3-phosphonate (4b) | Micrococcus luteus | Inhibition Zone = 24 mm | |

| N-substituted isoindolin-1-one-3-phosphonate (4a) | Listeria monocytogenes | Inhibition Zone = 22 mm | |

| Tribactam GV104326 | S. aureus, S. epidermidis | Highly active |

Antifungal Activity (e.g., against Candida albicans)

The antimicrobial spectrum of isoindolinone derivatives also extends to antifungal activity. Several studies have specifically investigated their efficacy against Candida albicans, a common fungal pathogen.

In a study evaluating N-substituted isoindolin-1-one-3-phosphonates, compound 4d displayed the lowest MIC against Candida albicans, indicating its potential as an effective antifungal agent. Another investigation into a range of N-substituted isoindolin-1-ones also reported their activity against C. albicans. Furthermore, a broader study on isoindolinone derivatives confirmed their antifungal properties, with one compound containing a cyclohexanol (B46403) group exhibiting potent activity against fungi, attributed to its ability to increase cell membrane permeability.

The following table provides a summary of the antifungal activity of selected isoindolinone derivatives against Candida albicans.

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-substituted isoindolin-1-one-3-phosphonate (4d) | Candida albicans | Lowest MIC in the series | |

| Isoindolinone with cyclohexanol group | Fungi (including C. albicans) | Potent activity |

Antiviral Activities

Isoindolinone derivatives have emerged as a promising class of compounds with a range of antiviral activities. researchgate.netjmchemsci.com Research has explored their efficacy against various viruses, including plant and human pathogens.

HIV-1 Inhibitors: The entry of HIV-1 into host cells is a critical step in its lifecycle and a key target for antiretroviral drugs. nih.gov While specific research on 6-(tert-Butyl)isoindolin-1-one as an HIV-1 inhibitor is not extensively documented, the broader class of small molecules has seen the development of potent HIV-1 entry inhibitors. nih.govnih.gov For instance, BMS-378806, a small molecule inhibitor, targets the HIV-1 envelope protein gp120, preventing the virus from binding to the CD4 receptor on host cells. nih.govyoutube.com This mechanism of action highlights the potential for small molecules, including potentially isoindolinone derivatives, to be developed as effective anti-HIV-1 agents. The development of resistance to existing therapies underscores the need for novel inhibitors that target different stages of the viral lifecycle. mdpi.comyoutube.com

Anti-rotavirus: Studies have investigated the potential of isoindolinone alkaloids as antiviral agents against rotavirus. Research into novel isoindolinone-type alkaloids with unique frameworks has shown promise in this area, suggesting that this class of compounds could be a source for the development of new anti-rotavirus therapies. d-nb.info

Anti-TMV (Tobacco Mosaic Virus): Several isoindolin-1-one derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). clockss.orgnih.gov In one study, three newly discovered isoindolin-1-ones isolated from Nicotiana tabacum exhibited notable anti-TMV activity. clockss.org The inhibitory effects of these compounds were found to be more potent than that of the commercial antiviral agent ningnanmycin. clockss.org Further research has identified other alkaloids that show significant inhibition of TMV through various modes of action, indicating the potential of these compounds in agricultural applications to control plant viral diseases. nih.govmdpi.comnih.gov

| Compound | Inhibition Rate (%) at 20 µM | Reference |

|---|---|---|

| Isoindolin-1-one Derivative 1 | 42.6 | clockss.org |

| Isoindolin-1-one Derivative 2 | 46.7 | clockss.org |

| Isoindolin-1-one Derivative 3 | 38.5 | clockss.org |

| Ningnanmycin (Positive Control) | 31.6 | clockss.org |

Central Nervous System (CNS) Modulatory Effects

The isoindole scaffold is present in compounds that exhibit a range of activities within the central nervous system. researchgate.netjmchemsci.com

Certain isoindoline derivatives have been reported to possess anxiolytic and sedative properties. researchgate.netjmchemsci.com These effects are often mediated through interaction with neurotransmitter systems in the brain. rug.nluomustansiriyah.edu.iqmhmedical.com For instance, the hypnotic and anxiolytic effects of some compounds are linked to their interaction with benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. mdpi.com The (S)-enantiomer of zopiclone (B121070) and its metabolite, (S)-desmethylzopiclone, have demonstrated anxiolytic effects with a reduced degree of central nervous system depression, suggesting the potential for developing isoindolinone-related compounds with favorable therapeutic profiles for anxiety disorders. nih.gov

Isoindolinone derivatives have shown significant affinity for dopamine (B1211576) receptors, which are key targets in the treatment of various neurological and psychiatric disorders. capes.gov.brnih.govresearchgate.netnih.govmdpi.comebi.ac.uk

A series of 6-alkoxyisoindolin-1-ones have been identified as potent dopamine D2 partial agonists. nih.govdrugbank.com These compounds also exhibit partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, a pharmacological profile that is considered beneficial for potential antipsychotic agents. nih.govdrugbank.com

Furthermore, various indolin-2-one derivatives have been synthesized and evaluated for their binding affinity to dopamine receptor subtypes. One such derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, displayed a high affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM, marking it as a promising candidate for further investigation as a dopamine D4 receptor ligand. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | Dopamine D4 | 0.5 nM | nih.gov |

Metabolic and Cardiovascular Disease Interventions

Derivatives of isoindole-1,3-dione and indolinone have been investigated for their potential in managing diabetes. researchgate.netnih.govplos.orgplos.org Some of these compounds have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov For example, a novel quinoline (B57606) and isoindoline-integrated polycyclic compound demonstrated noteworthy dual inhibitory activity against both α-glycosidase and α-amylase. nih.gov Additionally, certain indolinone derivatives have shown significant inhibition of α-amylase, protein glycation, and DPP-IV, all of which are important targets in diabetes management. plos.orgplos.org The antidiabetic potential of a 3,4-dihydroisoquinolin-2(1H)-sulfonamide has also been demonstrated in animal models, where it significantly reduced high blood sugar levels. scialert.net

| Compound | Target | IC50 (µg/mL) | Reference |

|---|---|---|---|

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | α-amylase | 32.917 | plos.org |

| Protein glycation | 210.592 | plos.org | |

| DPP-IV | 31.28 | plos.org | |

| (E)-3-(4-(Methylthio)benzylidene)-6-chloroindolin-2-one | α-amylase | 42.691 | plos.org |

| Protein glycation | 341.551 | plos.org | |

| DPP-IV | 47.192 | plos.org |

Certain isoindolinone derivatives have been synthesized and found to possess inhibitory activity against vasoconstriction induced by U-46619, a stable analog of thromboxane (B8750289) A2. nih.govnih.gov Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a role in cardiovascular diseases. mdpi.comtaylorandfrancis.com The ability of these isoindolinone derivatives to counteract its effects suggests their potential as therapeutic agents for conditions involving vasoconstriction. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Potentials

Similar to the enzyme inhibition studies, the anti-inflammatory and immunomodulatory potentials of the specific compound this compound are not detailed in the available research. However, the general class of isoindoline and isoindolinone derivatives is well-documented for these properties.

Anti-inflammatory Activity: The isoindole scaffold is present in compounds that exhibit anti-inflammatory activity. neliti.comnih.gov For instance, derivatives of isoindoline-1,3-dione have been shown to possess pronounced anti-inflammatory effects in experimental models. mdpi.com The mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Synthesized aminoacetylenic isoindoline-1,3-diones produced significant, dose-related inhibition of carrageenan-induced edema in rats, a common model for acute inflammation.

Immunomodulatory Potential: The immunomodulatory effects of isoindolinone derivatives are exemplified by the class of drugs known as immunomodulatory imide drugs (IMiDs), which are structurally related to thalidomide (B1683933) and feature an isoindoline-1,3-dione core. mdpi.com These compounds can modulate the release of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α). mdpi.com Furthermore, the inhibition of DPP8/9 by certain isoindoline derivatives points to a potential immunomodulatory role through the activation of inflammasome pathways in immune cells like lymphocytes and macrophages. mdpi.com

Structure Activity Relationship Sar and Mechanistic Insights for Isoindolinone Bioactivity

Correlation Between Isoindolinone Substitution Patterns and Biological Efficacy

The therapeutic potential of isoindolinone compounds is heavily dependent on the nature and position of substituents on the core heterocyclic structure. Research into this area has established clear relationships between specific substitution patterns and the resulting biological activity. For instance, substitutions at the 5-position of the isoindolinone ring with urea (B33335) and amide linkers have been shown to yield potent inhibitors of TNF-α production. This highlights the significance of modifications on the benzene (B151609) ring portion of the scaffold in influencing interactions with biological targets.

The presence of alkyl groups, such as a tert-butyl substituent, at specific positions on the isoindolinone ring is a critical determinant of biological activity and selectivity. The tert-butyl group is known for its significant steric bulk and hydrophobic nature, which can profoundly influence a molecule's interaction with its biological target.

At the nitrogen (N-2) position, the size of the alkyl substituent can modulate activity. Studies on phosphinoyl-functionalized isoindolinones have shown that an N-butyl substituted derivative exhibited modest cytotoxicity against the HL-60 cell line. In a different series of indolin-2-one compounds, analogs with substituents at the R1 position that were bulkier than a methyl group, such as n-butyl and benzyl (B1604629) groups, demonstrated stronger anti-proliferative activities. This suggests that increased bulk at this position can be favorable for certain biological endpoints.

While specific data on a C-6 tert-butyl substitution is limited, the general principles of SAR suggest its impact would be significant. The tert-butyl group's large size provides steric hindrance, which can protect sensitive parts of the molecule from unwanted reactions and enforce a specific conformation. This conformational rigidity can be advantageous for fitting into a specific binding pocket on a target protein. For example, in studies of quinazolinone derivatives, the pseudo-axial orientation of a tert-butyl group was observed to cause a significant steric effect, forcing other groups to attach to the opposite side of the molecule. This directing effect could be crucial for optimizing the orientation of other pharmacophoric features for target engagement. Furthermore, the hydrophobic character of the tert-butyl group can enhance binding to hydrophobic pockets within a protein's active site and increase the molecule's ability to cross cell membranes.

| Position | Substituent | Observed Effect on Bioactivity | Potential Rationale |

|---|---|---|---|

| N-2 | n-Butyl | Modest cytotoxicity in certain derivatives. | Contributes to overall lipophilicity and interaction with target. |

| R1 (Indolin-2-one) | Bulky groups (e.g., n-Butyl, Benzyl) | Greater anti-proliferative activity compared to smaller groups. | Enhanced binding affinity through increased van der Waals interactions. |

| C-6 (Inferred) | tert-Butyl | Likely to enhance binding to hydrophobic pockets and provide steric influence. | Increases hydrophobicity and can enforce a bioactive conformation. |

| C-5 | Urea/Amide Linkers | Potent inhibition of TNF-α production. | Introduces hydrogen bonding capabilities and specific vector for target interaction. |

Beyond simple alkyl groups, the introduction of other functional groups and their spatial orientation is a key strategy in modulating the efficacy of isoindolinone-based agents. For example, studies on novel isoindolinone derivatives revealed that a compound featuring a cyclohexanol (B46403) group exhibited a broader spectrum and more potent antimicrobial activity compared to analogues with smaller alkyl groups like ethyl or propyl. The enhanced activity was attributed to the cyclohexanol group's ability to increase cell membrane permeability by forming hydrogen bonds.

Future Perspectives and Emerging Research Avenues for Isoindolinone Chemistry

Development of Next-Generation Synthetic Strategies for Complex Isoindolinone Architectures

The synthesis of isoindolinones has evolved significantly, moving from classical methods to more sophisticated and efficient strategies. The future in this area lies in the development of methodologies that allow for the construction of increasingly complex and diverse isoindolinone architectures with high levels of control over stereochemistry and regioselectivity.

Next-generation synthetic strategies are focusing on:

C-H Activation/Functionalization: Direct C-H bond activation is a powerful tool for introducing complexity into the isoindolinone core. Future research will likely focus on developing novel catalysts that enable the selective functionalization of specific C-H bonds, allowing for the late-stage modification of the isoindolinone scaffold. This would enable the synthesis of a wide range of derivatives from a common intermediate.

Asymmetric Catalysis: The biological activity of chiral isoindolinones is often dependent on their stereochemistry. The development of new chiral catalysts and asymmetric methodologies will be crucial for the enantioselective synthesis of complex isoindolinone derivatives. This includes asymmetric hydrogenation, cycloaddition reactions, and enantioselective C-H functionalization.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step from simple starting materials. nih.gov Future developments in MCRs will likely involve the design of novel reaction cascades that allow for the one-pot synthesis of highly functionalized and structurally diverse isoindolinones. nih.gov

Photoredox and Electrochemical Synthesis: These emerging techniques offer mild and sustainable alternatives to traditional synthetic methods. The use of light or electricity to drive chemical reactions can enable transformations that are difficult to achieve with conventional reagents, opening up new avenues for the synthesis of novel isoindolinone architectures. organic-chemistry.org

These advanced synthetic methods will be instrumental in creating libraries of complex isoindolinone derivatives for biological screening and drug discovery.

Discovery of Novel Biological Activities and Therapeutic Applications for Isoindolinone Derivatives

The isoindolinone scaffold is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jocpr.comrsc.org Future research will aim to uncover new biological targets and therapeutic applications for this versatile class of compounds.

Key areas of investigation include:

Target-Based Drug Discovery: By designing isoindolinone derivatives that specifically interact with key biological targets, researchers can develop more potent and selective drugs with fewer side effects. This involves a deep understanding of the structure-activity relationships (SAR) of isoindolinone derivatives and their interactions with their biological targets.

Phenotypic Screening: Screening large libraries of diverse isoindolinone derivatives in cell-based or organism-based assays can lead to the discovery of compounds with novel biological activities. This approach is particularly useful for identifying compounds that act on novel or uncharacterized biological pathways.

Chemical Biology Approaches: The use of isoindolinone-based chemical probes can help to identify the biological targets of these compounds and elucidate their mechanisms of action. This knowledge is crucial for the rational design of new and improved therapeutic agents.

The diverse biological activities of isoindolinones suggest that they have the potential to be developed into drugs for a wide range of diseases. jocpr.comnih.govnih.gov

Rational Design of Isoindolinone-Based Probe Molecules for Mechanistic Biological Studies

Understanding the mechanism of action of bioactive molecules is fundamental for drug development. Isoindolinone-based probe molecules are powerful tools for dissecting complex biological processes. nih.gov These probes are designed to mimic the bioactive isoindolinone but are modified with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) tag) or a reactive group for covalent labeling of the target protein. rsc.orgyoutube.com

Future directions in this area will involve:

Development of Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target protein, allowing for the identification and characterization of the binding site.

Design of Activity-Based Probes: These probes are designed to react with the active site of a specific enzyme, providing a direct measure of enzyme activity in complex biological systems. rsc.org

Click Chemistry-Enabled Probes: The use of "click chemistry" allows for the modular synthesis of a wide range of chemical probes with different reporter tags, facilitating the study of multiple biological targets.

The insights gained from these mechanistic studies will be invaluable for the rational design of the next generation of isoindolinone-based therapeutics.

Strategies for Scale-Up Synthesis and Industrial Production of Bioactive Isoindolinones

The transition from a laboratory-scale synthesis to industrial production is a critical step in the development of any new drug. For bioactive isoindolinones, the development of scalable, cost-effective, and sustainable synthetic routes is essential.

Future strategies for the industrial production of isoindolinones will focus on:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, higher efficiency, and better scalability. The development of continuous flow processes for the synthesis of key isoindolinone intermediates and final products will be a key area of research.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis offers a green and sustainable alternative to traditional chemical catalysis and can provide high levels of stereoselectivity.

Process Optimization and Automation: The use of statistical methods for process optimization and the implementation of automated synthesis platforms can significantly reduce the time and cost of drug development.

By embracing these modern manufacturing technologies, the pharmaceutical industry can ensure the efficient and sustainable production of bioactive isoindolinones for the benefit of patients worldwide.

Q & A

Basic: What are the established synthetic routes for 6-(tert-Butyl)isoindolin-1-one, and what key analytical techniques are used for its characterization?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions or palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, using tert-butyl-substituted precursors. For example, tert-butyl boronic ester intermediates (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one) are coupled with halogenated aromatic partners under optimized catalytic conditions . Characterization relies on:

- NMR spectroscopy (1H/13C) to confirm regioselectivity and purity.

- HPLC-MS for quantitative analysis and detection of byproducts.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Basic: What are the critical considerations for designing bioactivity studies of this compound derivatives?

Methodological Answer:

Bioactivity studies require systematic structural modifications:

- Core scaffold retention : Preserve the isoindolinone ring while varying substituents (e.g., tert-butyl group) to assess structure-activity relationships (SAR).

- Assay selection : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad phenotypic screens.

- Control experiments : Include analogs without the tert-butyl group to isolate its steric/electronic contributions.

- Data validation : Use orthogonal assays (e.g., SPR for binding, cellular viability tests) to confirm activity .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvation effects, conformational flexibility, or level of theory in DFT calculations. Mitigation strategies include:

- Isotopic labeling : Use deuterated solvents or 13C-labeled compounds to validate NMR assignments.

- Hybrid computational methods : Combine molecular dynamics (MD) simulations with DFT to account for dynamic effects.

- Experimental benchmarking : Compare predicted IR/Raman spectra with experimental data under controlled conditions (e.g., inert atmosphere) .

- Collaborative validation : Cross-check data with independent labs to rule out instrumentation bias .

Advanced: What experimental design principles optimize reaction conditions for this compound synthesis in multi-step pathways?

Methodological Answer:

Optimization requires a factorial approach:

- Design of Experiments (DoE) : Screen variables (catalyst loading, temperature, solvent polarity) to identify critical parameters.

- In-situ monitoring : Use techniques like ReactIR or LC-MS to track intermediate formation and reaction kinetics.

- Scale-down protocols : Perform small-scale (mg) reactions with automated liquid handlers to minimize reagent waste.

- Statistical analysis : Apply ANOVA to distinguish significant factors from noise. For example, tert-butyl group stability under acidic conditions may necessitate pH-controlled steps .

Advanced: How should researchers address inconsistencies in reported biological activity data for this compound analogs?

Methodological Answer:

Contradictions often stem from assay variability or compound purity. Solutions include:

- Batch reproducibility : Synthesize multiple batches under identical conditions and validate purity via HPLC (>98%).

- Standardized protocols : Adopt consensus assay guidelines (e.g., NIH’s Assay Guidance Manual) for IC50 determinations.

- Meta-analysis : Compare data across published studies using standardized metrics (e.g., pIC50) and exclude outliers with high uncertainty margins.

- Mechanistic follow-up : Use knock-out models or isothermal titration calorimetry (ITC) to confirm target engagement .

Basic: What are the best practices for documenting synthetic procedures and characterization data to ensure reproducibility?

Methodological Answer:

Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed experimental sections : Include exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients).

- Data transparency : Provide raw spectral data (NMR, MS) in supporting information, annotated with acquisition parameters.

- Reference standards : Compare melting points/spectra with commercially available analogs (e.g., 6-chloroisoindolin-1-one) to validate novel compounds.

- Peer review : Share protocols with collaborators for pre-submission verification .

Advanced: How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?

Methodological Answer:

Computational studies should focus on:

- Transition state analysis : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers in key steps (e.g., oxidative addition in cross-couplings).

- Solvent modeling : Incorporate implicit/explicit solvation models (e.g., SMD, COSMO-RS) to predict solvent effects on yield.

- Ligand screening : Virtual libraries of phosphine/NHC ligands can identify optimal catalysts for tert-butyl group retention.

- Validation : Compare computed activation energies with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。